c-Abl Inhibitory Potency: c-ABL-IN-6 (IC50 16.6 nM) vs. Nilotinib and Lead Compound 9a
c-ABL-IN-6 (compound A6) demonstrates an IC50 value of 16.6 nM against c-Abl in a biochemical assay [1]. In the same study's HTRF (homogenous time-resolved fluorescence) assay, A6 exhibited 'superior inhibitory activity against c-Abl than nilotinib' [2]. While a precise numeric IC50 for nilotinib in this specific assay is not reported in the source, the qualitative superiority is explicitly stated. For internal comparison, the study's lead compound 9a showed an IC50 of 50.3 nM [2], indicating A6 provides approximately a 3-fold improvement in potency over the series' initial hit.
| Evidence Dimension | c-Abl inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 16.6 nM |
| Comparator Or Baseline | Nilotinib (superior, quantitative value not reported in HTRF assay); Compound 9a (50.3 nM) |
| Quantified Difference | A6 > nilotinib (directionally); A6 is ~3x more potent than 9a (16.6 nM vs. 50.3 nM) |
| Conditions | Biochemical kinase assay (vendor-reported) and HTRF assay (study context) |
Why This Matters
For researchers seeking a potent c-Abl inhibitor probe with confirmed superiority over the clinically investigated nilotinib in the same assay system, c-ABL-IN-6 offers a validated starting point.
- [1] TargetMol. (n.d.). c-ABL-IN-6 (Compound A6) Product Datasheet. Retrieved from TargetMol website. View Source
- [2] Yang, Z., Ai, Y., Wu, G., Guo, F., Yang, Z., Cheng, B., Zhang, L., Li, M., Chen, J., Zhang, J., & Zhang, T. (2023). Discovery of conformationally constrained c-Abl inhibitors with potential neuroprotective effects against Parkinson's disease. Bioorganic & Medicinal Chemistry, 96, 117532. View Source
